molecular formula C12H24O2 B1664093 2-Nonyl-1,3-dioxolane CAS No. 4353-06-4

2-Nonyl-1,3-dioxolane

Cat. No. B1664093
CAS RN: 4353-06-4
M. Wt: 200.32 g/mol
InChI Key: QPILHXCDZYWYLQ-UHFFFAOYSA-N
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Description

2-Nonyl-1,3-dioxolane is a biochemical with a molecular weight of 200.32 . It is used as an absorption and penetration enhancer in transdermal applications .


Molecular Structure Analysis

The molecular formula of 2-Nonyl-1,3-dioxolane is C12H24O2 . It contains a total of 38 bonds, including 14 non-H bonds, 8 rotatable bonds, 1 five-membered ring, and 2 aliphatic ethers .


Physical And Chemical Properties Analysis

2-Nonyl-1,3-dioxolane is a clear oil with a boiling point of 68-70°C at 0.01mm pressure and a density of 0.8923 g/cm3 .

Scientific Research Applications

Transdermal Drug Delivery Enhancer

2-n-Nonyl-1,3-dioxolane is utilized as an absorption and penetration enhancer for transdermal drug delivery systems. It facilitates the passage of therapeutic agents through the skin, thereby improving their bioavailability and efficacy .

Antifungal Medication Penetration

This compound enhances the penetration of econazole, an antifungal medication, into the human nail. It is a key ingredient in EcoNail™ lacquer, which contains 18% 2-n-Nonyl-1,3-dioxolane to improve drug delivery for nail infections .

Quantitative Analysis in Human Serum

A quantitative methodology has been developed to determine the presence of 2-n-Nonyl-1,3-dioxolane in human serum. This involves solid-phase extraction and gas chromatography-mass spectrometry analysis, indicating its importance in pharmacokinetic studies .

Nail Lacquer Formulation

The compound is used in the formulation of nail lacquers to enhance drug penetration into the nail. This application is particularly relevant for treatments requiring targeted delivery to the nail bed .

Mechanism of Action

Target of Action

The primary target of 2-n-Nonyl-1,3-dioxolane is the nail barrier . This compound is used as an absorption and penetration enhancer in transdermal applications .

Mode of Action

2-n-Nonyl-1,3-dioxolane works by improving the penetration of drugs into the nail . For instance, it has been used to enhance the permeation of econazole from a nail lacquer formulation . The addition of 2-n-Nonyl-1,3-dioxolane was found to increase the permeation of econazole 6 times higher than the control .

Biochemical Pathways

It is known that the compound enhances drug diffusion through the dense ungual keratin layers . This suggests that it may interact with the structural proteins in the nail, altering their conformation and allowing for increased drug penetration.

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drugs it is formulated with. For example, it has been shown to increase the permeation of econazole into the nail, which would increase the drug’s bioavailability .

Result of Action

The primary result of 2-n-Nonyl-1,3-dioxolane’s action is an increase in drug penetration into the nail . This can lead to improved efficacy of topical treatments for conditions like onychomycosis, a fungal nail infection .

Action Environment

The efficacy and stability of 2-n-Nonyl-1,3-dioxolane may be influenced by various environmental factors. For instance, the physical state of the nail, such as its thickness and hydration level, could affect the compound’s ability to enhance drug penetration . .

Safety and Hazards

2-Nonyl-1,3-dioxolane is considered hazardous. It has an exclamation mark pictogram and a warning signal word. Precautionary statements include avoiding breathing vapors, mist, or gas, and ensuring adequate ventilation .

properties

IUPAC Name

2-nonyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-12-13-10-11-14-12/h12H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPILHXCDZYWYLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1OCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7063427
Record name 1,3-Dioxolane, 2-nonyl-
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Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nonyl-1,3-dioxolane

CAS RN

4353-06-4
Record name 2-n-Nonyl-1,3-dioxolane
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Record name 2-n-Nonyl-1,3-dioxolane
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Record name 1,3-Dioxolane, 2-nonyl-
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Record name 1,3-Dioxolane, 2-nonyl-
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Record name 2-nonyl-1,3-dioxolane
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Record name 2-NONYL-1,3-DIOXOLANE
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Synthesis routes and methods

Procedure details

Following example I from 78.77 g of decylaldehyde (0.5 mole), 37.22 g (0.6 mole) of ethyleneglycol, 0.5 g of p-toluenesulfonic acid in 100 ml toluene there is obtained 78 g (77.4%) of a colorless product; b.p. 80°-81° C./0.5 mm. nD20 =1.4392.
[Compound]
Name
decylaldehyde
Quantity
78.77 g
Type
reactant
Reaction Step One
Quantity
37.22 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Yield
77.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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